2-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]acetic acid, cis
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Overview
Description
2-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]acetic acid, cis is a chemical compound with a unique structure that includes a trifluoromethyl group attached to a cyclobutyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]acetic acid, cis typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the cyclobutyl ring with the trifluoromethyl group in the desired configuration .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]acetic acid, cis undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
2-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]acetic acid, cis has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]acetic acid, cis involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to specific effects, depending on the context of its application .
Comparison with Similar Compounds
Similar Compounds
2-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]acetic acid, trans: A stereoisomer with different spatial arrangement of atoms.
2-[(1s,3s)-3-(trifluoromethyl)cyclopropyl]acetic acid: A compound with a cyclopropyl ring instead of a cyclobutyl ring.
2-[(1s,3s)-3-(trifluoromethyl)cyclohexyl]acetic acid: A compound with a cyclohexyl ring instead of a cyclobutyl ring.
Uniqueness
The uniqueness of 2-[(1s,3s)-3-(trifluoromethyl)cyclobutyl]acetic acid, cis lies in its specific configuration and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. These properties make it valuable for various applications and distinguish it from other similar compounds .
Properties
CAS No. |
2757961-58-1 |
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Molecular Formula |
C7H9F3O2 |
Molecular Weight |
182.14 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)cyclobutyl]acetic acid |
InChI |
InChI=1S/C7H9F3O2/c8-7(9,10)5-1-4(2-5)3-6(11)12/h4-5H,1-3H2,(H,11,12) |
InChI Key |
WWIPGHWODAZPPK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1C(F)(F)F)CC(=O)O |
Purity |
95 |
Origin of Product |
United States |
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